N~1~-(4-Isopropoxybenzyl)acrylamide
Description
N~1~-(4-Isopropoxybenzyl)acrylamide is an acrylamide derivative featuring a 4-isopropoxybenzyl group attached to the nitrogen atom of the acrylamide backbone. The isopropoxy group confers moderate hydrophobicity and steric bulk, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-4-13(15)14-9-11-5-7-12(8-6-11)16-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
InChI Key |
LGUCPEXMKIBJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Isopropoxybenzyl)acrylamide typically involves the reaction of 4-isopropoxybenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Isopropoxybenzylamine+Acryloyl chloride→N 1 -(4-Isopropoxybenzyl)acrylamide+HCl
Industrial Production Methods
While specific industrial production methods for N1-(4-Isopropoxybenzyl)acrylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Isopropoxybenzyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Hydrogenation using a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Formation of 4-isopropoxybenzyl ketone.
Reduction: Formation of N1-(4-isopropoxybenzyl)amine.
Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N~1~-(4-Isopropoxybenzyl)acrylamide has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Incorporated into materials to impart unique characteristics such as thermal stability or responsiveness to environmental changes.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N1-(4-Isopropoxybenzyl)acrylamide depends on its application. In polymer chemistry, it acts as a monomer that can undergo polymerization to form long chains. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acrylamide Derivatives
Structural Features and Physicochemical Properties
*Calculated based on molecular formula C₁₃H₁₇NO₂.
Key Observations :
- Hydrophobicity : The 4-isopropoxybenzyl group likely imparts greater hydrophobicity than N-isopropylacrylamide but less than chlorobenzyl or nitrobenzyl analogs.
Example Yields :
- (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n): 53% yield via nucleophilic substitution .
- Anti-inflammatory acrylamides (e.g., compound 2 in ): Isolated via chromatographic purification from plant extracts .
Challenges : Bulky substituents (e.g., isopropoxybenzyl) may reduce reaction yields due to steric hindrance during coupling steps.
Material Science :
Q & A
Q. What are the optimal synthetic routes for N~1~-(4-Isopropoxybenzyl)acrylamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via a two-step process:
Amide bond formation : React 4-isopropoxybenzylamine with acryloyl chloride in the presence of a base (e.g., Na₂CO₃/SiO₂) under anhydrous conditions. Catalyst choice impacts yield; NaHSO₄/SiO₂ may reduce side reactions like polymerization .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Stabilize the final compound with 500 ppm p-methoxyphenol to prevent radical-induced degradation .
- Key Parameters : Monitor reaction temperature (0–6°C for exothermic steps) and anhydrous conditions to minimize hydrolysis.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify the acrylamide backbone (δ 6.2–6.4 ppm for vinyl protons) and isopropoxy group (δ 1.2–1.3 ppm for CH₃) .
- HR-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 234.1364 for C₁₃H₁₇NO₂) with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities like unreacted acryloyl chloride .
Q. What stabilization strategies are recommended for long-term storage of this compound?
- Methodological Answer :
- Inhibitors : Add 500 ppm p-methoxyphenol to suppress radical polymerization. Avoid light and moisture by storing in amber vials under nitrogen .
- Temperature : Store at 0–6°C to slow degradation kinetics. Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
Advanced Research Questions
Q. How do substituents on the benzyl group (e.g., isopropoxy vs. trifluoromethoxy) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electronic Effects : Use Hammett constants (σ) to predict substituent influence. The isopropoxy group (σ ~ -0.28) donates electrons, enhancing nucleophilicity at the acrylamide carbonyl, while electron-withdrawing groups (e.g., trifluoromethoxy, σ ~ +0.52) may reduce reactivity .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to correlate structure-activity relationships (SAR). Molecular docking simulations (AutoDock Vina) can validate binding interactions .
Q. What mechanistic pathways explain unexpected byproducts during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproduct Analysis : Identify impurities (e.g., Michael adducts or oligomers) via LC-MS/MS. For example, acrylamide polymerization can occur if inhibitors are omitted .
- Mitigation : Optimize stoichiometry (1:1.2 amine:acryloyl chloride), use radical scavengers, and control reaction time (<2 hours) .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodological Answer :
- Experimental Validation : Measure logP via shake-flask method (octanol/water partition) and compare with computational predictions (ChemAxon or ACD/Labs). Discrepancies may arise from protonation states or solvent effects .
- Solubility : Use nephelometry to determine aqueous solubility. For poor solubility (<1 mg/mL), employ co-solvents (e.g., DMSO) or formulate as nanoparticles .
Q. What advanced analytical techniques are suitable for detecting trace degradation products in complex matrices?
- Methodological Answer :
- LC-MS/MS : Use a Q-TOF instrument with electrospray ionization (ESI+) for high sensitivity (LOQ ~10 µg/kg). Monitor fragment ions (e.g., m/z 72 for acrylamide) .
- Phos-tag™ Electrophoresis : Resolve phosphorylated derivatives in biological samples, leveraging acrylamide’s compatibility with gel-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
